molecular formula C4H2N2S B073293 4-Cyanothiazole CAS No. 1452-15-9

4-Cyanothiazole

Cat. No. B073293
Key on ui cas rn: 1452-15-9
M. Wt: 110.14 g/mol
InChI Key: PNAFRZGWUVQUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310924

Procedure details

To a 1 liter four-neck flask equipped with a mechanical stirrer, a condenser, pH probe and thermometer were added 54 grams (0.5 mole) of 4-cyanothiazole, 90.5 grams (0.5 mole) of o-phenylenediamine dihydrochloride and 250 ml of deionized water. Sodium hydroxide pellets were added in sufficient proportion to increase the pH of the reaction mixture to a value of 4.0. The mixture was heated to reflux and held at reflux (100°-102° C.) for 4 hours. The reaction was determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were absent from the gas chromatogram. The reaction mass was allowed to cool to room temperature before adding 0.1N NaOH to adjust the pH to a value within a range of 8-10. The product was filtered, washed three times with 300 ml portions of deionized water, and then dried overnight in a vacuum oven. A total of 78.0 grams of thiabendazole were obtained which corresponds to a 77.5% yield.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
90.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)#[N:2].Cl.Cl.[C:10]1(N)[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].[OH-].[Na+].C1(N)C=CC=CC=1N>O>[CH:14]1[CH:15]=[CH:10][C:11]2[N:16]=[C:1]([C:3]3[N:4]=[CH:5][S:6][CH:7]=3)[NH:2][C:12]=2[CH:13]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C(#N)C=1N=CSC1
Name
Quantity
90.5 g
Type
reactant
Smiles
Cl.Cl.C1(=C(C=CC=C1)N)N
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1N=CSC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 liter four-neck flask equipped with a mechanical stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
to increase the pH of the reaction mixture to a value of 4.0
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (100°-102° C.) for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed three times with 300 ml portions of deionized water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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